REACTION_SMILES
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[Cl:11][c:12]1[cH:13][n:14][cH:15][c:16]([C:18](=[O:19])[OH:20])[n:17]1.[ClH:21].[H-:9].[Na+:10].[OH:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[O:1]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[c:12]1[cH:13][n:14][cH:15][c:16]([C:18](=[O:19])[OH:20])[n:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cncc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(O)c1cncc(OCc2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |